molecular formula C10H8F3N3 B1425769 1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- CAS No. 37148-87-1

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-

Cat. No.: B1425769
CAS No.: 37148-87-1
M. Wt: 227.19 g/mol
InChI Key: STVYQXZARQXMCD-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features an imidazole ring substituted with an amine group at the 2-position and a trifluoromethylphenyl group at the 5-position. Imidazole derivatives are known for their broad range of biological activities and are commonly used in medicinal chemistry.

Scientific Research Applications

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Imidazole derivatives are explored for their potential as drugs for treating infections, inflammation, and cancer.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Preparation Methods

The synthesis of 1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a trifluoromethyl-substituted benzaldehyde in the presence of a base and a nickel catalyst. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to yield the desired imidazole derivative .

Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the formation of the imidazole ring and its subsequent functionalization .

Chemical Reactions Analysis

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- can be compared with other imidazole derivatives such as:

  • 1H-Imidazol-2-amine, 4,5-dihydro-N-[[4-(trifluoromethyl)phenyl]methyl]
  • 1H-Imidazol-2-amine, 5-(4-chlorophenyl)
  • 1H-Imidazol-2-amine, 5-(4-methylphenyl)

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the trifluoromethyl group in 1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]- makes it unique by enhancing its lipophilicity and metabolic stability .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVYQXZARQXMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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